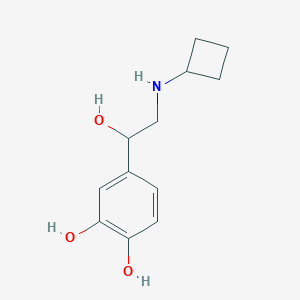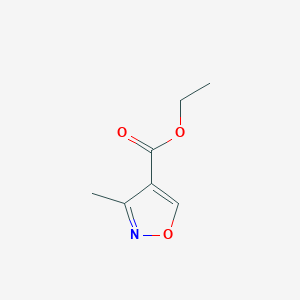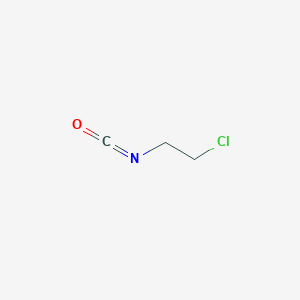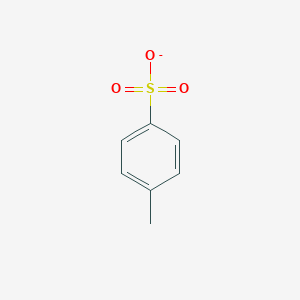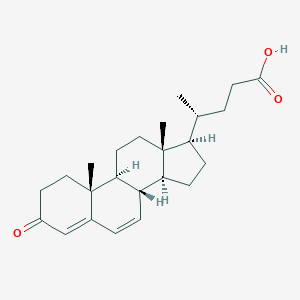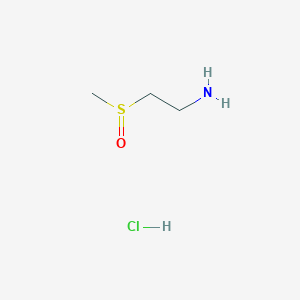
Acide 4-(4-chlorophényl)cyclohexanecarboxylique
Vue d'ensemble
Description
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H15ClO2. It is a derivative of cyclohexane and contains a chlorophenyl group attached to the cyclohexane ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
4-(4-Chlorophenyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
Target of Action
It is known to be an impurity of atovaquone , a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport .
Mode of Action
As an impurity of Atovaquone, it may share some similar interactions with its targets . Atovaquone works by selectively inhibiting the mitochondrial electron transport chain, which disrupts the energy production in the cells .
Biochemical Pathways
Given its association with Atovaquone, it may impact the mitochondrial electron transport chain, leading to downstream effects on cellular energy production .
Pharmacokinetics
Its solubility has been reported to be slightly soluble in chloroform, dmso, and methanol . These properties could influence its bioavailability.
Result of Action
As an impurity of Atovaquone, it may share some similar effects, such as disrupting mitochondrial electron transport and thereby affecting cellular energy production .
Action Environment
The stability of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid is reported to be stable at room temperature, but it may decompose when heated, producing toxic gases . Therefore, environmental factors such as temperature could influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
It is known to be an impurity of Atovaquone , suggesting that it may interact with similar enzymes, proteins, and other biomolecules
Cellular Effects
Given its association with Atovaquone , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by oxidation to form the carboxylic acid group . The reaction conditions typically include the use of solvents such as chloroform, DMSO, or methanol, and the reactions are often carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and the product is often purified through recrystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Comparaison Avec Des Composés Similaires
4-(4-Chlorophenyl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
4-(4-Bromophenyl)cyclohexanecarboxylic acid: Similar structure but with a bromine atom instead of chlorine.
4-(4-Methylphenyl)cyclohexanecarboxylic acid: Contains a methyl group instead of chlorine.
4-(4-Fluorophenyl)cyclohexanecarboxylic acid: Contains a fluorine atom instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenyl ring .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDIEYTMQYWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964358 | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-37-7, 49708-81-8 | |
| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in the synthesis of atovaquone?
A: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid serves as a crucial building block in the newly developed synthesis of atovaquone [, ]. This synthetic route replaces the older, less efficient methods involving silver-promoted chemistry and isomerization procedures []. The acid reacts with 1,4-isochromandione through a series of steps including bromination, Rosenmund reduction, and rearrangement, ultimately yielding atovaquone [, ].
Q2: Are there alternative synthetic routes to synthesize 4-(4-Chlorophenyl)cyclohexanecarboxylic acid that are being explored?
A: Yes. The research highlights the development of alternative routes to obtain key intermediates like 4-(4-Chlorophenyl)cyclohexanecarboxaldehyde []. This aldehyde can be further oxidized to obtain 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. Notably, a Rosenmund reduction method for this aldehyde synthesis was successfully demonstrated on a pilot-plant scale, showcasing its potential for larger-scale production [].
Q3: Beyond atovaquone, has 4-(4-Chlorophenyl)cyclohexanecarboxylic acid been explored for other applications?
A: While the provided research focuses on atovaquone, 4-(4-Chlorophenyl)cyclohexanecarboxylic acid has been utilized as a scaffold in exploring new antimicrobial agents []. Researchers synthesized a series of (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives, starting from 4-(4-Chlorophenyl)cyclohexanecarboxylic acid []. This suggests potential avenues for further research into the compound's utility beyond atovaquone synthesis.
Q4: What analytical techniques are important for characterizing and quantifying 4-(4-Chlorophenyl)cyclohexanecarboxylic acid and related intermediates during the synthesis of atovaquone?
A: While the provided research doesn't delve deeply into specific analytical techniques for 4-(4-Chlorophenyl)cyclohexanecarboxylic acid, it does highlight the importance of monitoring and controlling route-derived impurities []. This implies the need for robust analytical methods. Common techniques in organic synthesis, such as NMR, IR spectroscopy, and mass spectrometry, are likely employed for characterization. Additionally, techniques like HPLC and GC, potentially coupled with mass spectrometry, could be vital for quantification and impurity profiling during the multi-step synthesis of atovaquone.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
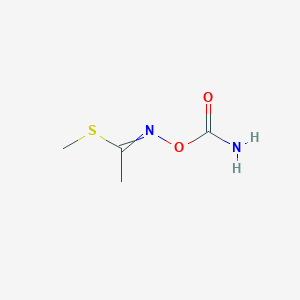
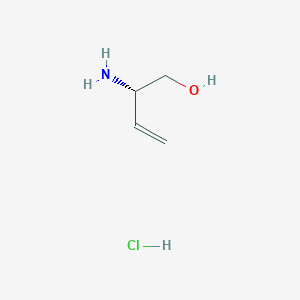
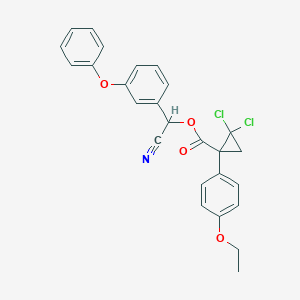
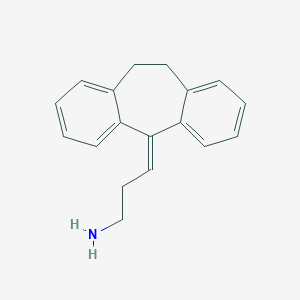
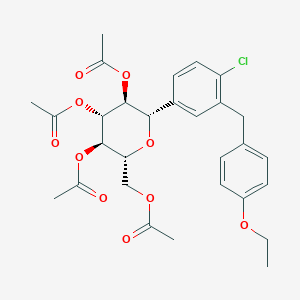
![2-(Pyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B104228.png)
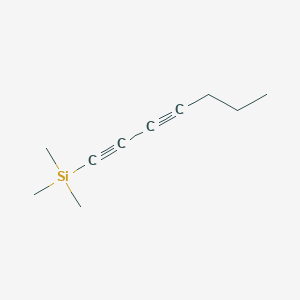
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
